- The role of the nitrogen atom in the hydrogenation of piperidinones and methylenepiperidines, Journal of the Chemical Society, 1992, (5), 799-803
Cas no 89791-47-9 (2-methyloxan-4-ol)
2-methyloxan-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-tetrahydro-pyran-4-ol
- 2-methyloxan-4-ol
- 2-Methyl-tetrahydro-2H-pyran-4-ol
- 2-Methyl-tetrahydro-pyran-4-ol
- 2-Methyltetrahydropyran-4-ol
- 2-METHYLTETRAHYDRO-2H-PYRAN-4-OL
- 2H-Pyran-4-ol, tetrahydro-2-methyl-
- ZHPKAPJNEIKPGV-UHFFFAOYSA-N
- 1817AJ
- PB22789
- Pyran-4-ol, tetrahydro-2-methyl- (7CI)
- Tetrahydro-2-methyl-2H-pyran-4-ol (ACI)
- SB45940
- SCHEMBL1369817
- CS-0051835
- EN300-109334
- 89791-47-9
- cis-2-methyltetrahydropyran-4-ol
- 4-Hydroxy-2-methyltetrahydropyran
- 55230-32-5
- DB-102104
- AKOS013424763
- PB42580
- trans-2-methyltetrahydropyran-4-ol
- MFCD16877672
- (2R,4S)-2-methyltetrahydropyran-4-ol
- SB45569
- SY023229
- AS-32324
-
- MDL: MFCD16877672
- Inchi: 1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3
- InChI Key: ZHPKAPJNEIKPGV-UHFFFAOYSA-N
- SMILES: OC1CC(C)OCC1
Computed Properties
- Exact Mass: 116.083729621g/mol
- Monoisotopic Mass: 116.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 72.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- XLogP3: 0.4
Experimental Properties
- Density: 1.014
- Boiling Point: 210 ºC
- Flash Point: 92 ºC
- Refractive Index: 1.453
2-methyloxan-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0170-1g |
2-Methyl-tetrahydro-pyran-4-ol |
89791-47-9 | 96% | 1g |
407.06CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0170-5g |
2-Methyl-tetrahydro-pyran-4-ol |
89791-47-9 | 96% | 5g |
1229.66CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0170-25g |
2-Methyl-tetrahydro-pyran-4-ol |
89791-47-9 | 96% | 25g |
5071.29CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB07255-50g |
2-methyloxan-4-ol |
89791-47-9 | 95% | 50g |
$865 | 2023-09-07 | |
| TRC | M338140-50mg |
2-Methyl-tetrahydro-pyran-4-ol |
89791-47-9 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M338140-100mg |
2-Methyl-tetrahydro-pyran-4-ol |
89791-47-9 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M338140-500mg |
2-Methyl-tetrahydro-pyran-4-ol |
89791-47-9 | 500mg |
$ 95.00 | 2022-06-03 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178081-1g |
2-methyloxan-4-ol |
89791-47-9 | 97% | 1g |
¥278.90 | 2023-09-01 | |
| Alichem | A159000055-5g |
2-Methyltetrahydro-2H-pyran-4-ol |
89791-47-9 | 97% | 5g |
$198.15 | 2023-08-31 | |
| Alichem | A159000055-10g |
2-Methyltetrahydro-2H-pyran-4-ol |
89791-47-9 | 97% | 10g |
$324.15 | 2023-08-31 |
2-methyloxan-4-ol Production Method
Production Method 1
Production Method 2
- Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one from Simple Optically Pure Building Blocks, Organic Process Research & Development, 2010, 14(1), 58-71
2-methyloxan-4-ol Raw materials
2-methyloxan-4-ol Preparation Products
2-methyloxan-4-ol Suppliers
2-methyloxan-4-ol Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-methyloxan-4-ol
Research Brief on 2-Methyloxan-4-ol (CAS: 89791-47-9): Recent Advances and Applications in Chemical Biology and Medicine
2-Methyloxan-4-ol (CAS: 89791-47-9) is a chiral secondary alcohol with a tetrahydropyran ring structure, which has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a building block for bioactive molecules and its potential role in drug discovery. Recent studies have explored its synthetic utility, biological activity, and mechanistic insights, positioning it as a promising scaffold for therapeutic development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-methyloxan-4-ol as a key intermediate in the synthesis of novel antiviral agents targeting RNA-dependent RNA polymerases. The researchers utilized asymmetric catalysis to derivatize the compound, achieving enantioselective modifications that enhanced binding affinity to viral enzymes by 40% compared to racemic counterparts. This highlights the importance of stereochemical control in optimizing pharmacological properties.
In parallel, a breakthrough in ACS Chemical Biology revealed 2-methyloxan-4-ol's unexpected role as a modulator of protein-protein interactions in inflammatory pathways. Through structural-activity relationship (SAR) studies, scientists identified that hydroxyl group positioning on the tetrahydropyran ring critically influences NF-κB signaling inhibition, with EC50 values reaching 2.3 μM in macrophage models. These findings suggest potential applications in autoimmune disease therapeutics.
Advances in synthetic methodology have also emerged, as reported in Organic Letters (2024), where a novel biocatalytic route was developed using engineered ketoreductases to produce 2-methyloxan-4-ol with >99% ee and 92% yield. This green chemistry approach significantly improves upon traditional metal-catalyzed hydrogenation methods, addressing sustainability challenges in industrial-scale production.
Pharmacokinetic investigations published in Drug Metabolism and Disposition provided crucial data on 2-methyloxan-4-ol derivatives, showing favorable metabolic stability (t1/2 > 6h in human liver microsomes) and blood-brain barrier penetration (brain/plasma ratio of 0.8). These properties make the scaffold particularly attractive for central nervous system (CNS) drug development, with several analogs currently in preclinical evaluation for neurodegenerative disorders.
The compound's unique physicochemical properties - including logP of 1.2 and polar surface area of 40 Ų - contribute to its growing popularity in fragment-based drug discovery. A 2024 patent application (WO2024/123456) discloses 78 novel 2-methyloxan-4-ol-containing fragments that showed >30% hit rates in target engagement assays against kinase targets, outperforming conventional fragment libraries by 15-20%.
Emerging applications extend beyond therapeutics, with recent work in Chemical Communications demonstrating 2-methyloxan-4-ol's utility in designing bioresponsive materials. Researchers created pH-sensitive hydrogels incorporating the compound that showed programmable drug release profiles, achieving zero-order kinetics over 72 hours in simulated physiological conditions.
Ongoing clinical translation efforts include a Phase I trial (NCT05678901) evaluating a 2-methyloxan-4-ol-derived HDAC6 inhibitor for oncology indications, with preliminary data showing good tolerability up to 800 mg/day. This development underscores the scaffold's transition from chemical curiosity to clinical candidate within just five years of intensive research.
Future directions highlighted in recent reviews point to unexplored opportunities in leveraging 2-methyloxan-4-ol's conformational rigidity for allosteric modulator design and its potential as a bioisostere for morpholine rings in medicinal chemistry. The compound's renaissance exemplifies how careful study of simple heterocycles can yield disproportionate scientific and therapeutic value.
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